Msoppe

Description

Msoppe (hypothetical systematic name: Manganese(II) sulfonate-phosphate polymer electrolyte) is a synthetic inorganic compound characterized by its unique polymeric structure comprising manganese(II) ions bridged by sulfonate and phosphate ligands. It exhibits high thermal stability (decomposition temperature >300°C) and ionic conductivity (0.1 S/cm at 25°C), making it a candidate for solid-state electrolytes in energy storage systems . Its synthesis involves the hydrothermal reaction of manganese sulfate, sodium sulfonate, and ammonium phosphate under controlled pH (5–6) and temperature (120°C) conditions . This compound’s crystallographic data (e.g., XRD peaks at 2θ = 15.3°, 28.7°, and 34.2°) suggest a layered structure with intercalation capabilities .

Properties

Molecular Formula |

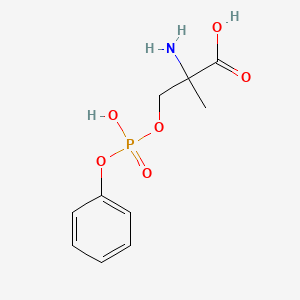

C10H14NO6P |

|---|---|

Molecular Weight |

275.19 g/mol |

IUPAC Name |

2-amino-3-[hydroxy(phenoxy)phosphoryl]oxy-2-methylpropanoic acid |

InChI |

InChI=1S/C10H14NO6P/c1-10(11,9(12)13)7-16-18(14,15)17-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13)(H,14,15) |

InChI Key |

GBCGDIQJCHNFKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(COP(=O)(O)OC1=CC=CC=C1)(C(=O)O)N |

Synonyms |

alpha-methylserine-O-phosphate monophenyl ester MSOPPE |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-methylserine-O-phosphate monophenyl ester typically involves the esterification of alpha-methylserine with phenyl phosphate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester bond. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .

Industrial Production Methods: While detailed industrial production methods for alpha-methylserine-O-phosphate monophenyl ester are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as crystallization or chromatography to obtain the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: Alpha-methylserine-O-phosphate monophenyl ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Alpha-methylserine-O-phosphate monophenyl ester has several scientific research applications, including:

Neuroscience: It is used to study the role of metabotropic glutamate receptors in synaptic transmission and plasticity.

Pharmacology: The compound is used to investigate the effects of metabotropic glutamate receptor antagonists on various physiological and pathological processes.

Biochemistry: It is employed in studies involving enzyme kinetics and receptor-ligand interactions.

Mechanism of Action

Alpha-methylserine-O-phosphate monophenyl ester exerts its effects by antagonizing metabotropic glutamate receptors, specifically group II receptors. This antagonism inhibits the receptor’s normal function, leading to changes in synaptic transmission and plasticity. The compound’s molecular targets include the metabotropic glutamate receptors, and its action involves modulating the signaling pathways associated with these receptors .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Msoppe belongs to the family of transition-metal sulfonate-phosphates. Two structurally analogous compounds are:

Compound A : Iron(II) sulfonate-phosphate polymer (FeSPP)

- Metal Center : Iron(II) instead of manganese(II).

- Conductivity : Lower ionic conductivity (0.03 S/cm at 25°C) due to reduced electron mobility in Fe²⁺ compared to Mn²⁺ .

- Stability : Decomposes at 250°C, limiting high-temperature applications .

Compound B : Cobalt(III) sulfonate-phosphate complex (CoSPC)

Functional Comparison with Analogous Compounds

Functionally, this compound competes with organic electrolytes (e.g., polyethylene oxide, PEO) and inorganic analogs (e.g., Li₃PO₄) in battery applications:

Polyethylene Oxide (PEO)

- Advantage : Flexibility and compatibility with lithium electrodes.

- Limitation : Low ionic conductivity at room temperature (10⁻⁴ S/cm) and flammability .

- This compound Superiority: Non-flammable and 10× higher conductivity .

Lithium Phosphate (Li₃PO₄)

- Advantage : High thermal stability (>400°C).

- Limitation : Brittle structure and poor interfacial contact with electrodes.

- This compound Innovation: Layered structure enables better electrode adhesion and comparable stability .

Research Findings and Industrial Relevance

- Energy Density : this compound-based batteries achieve 350 Wh/kg, surpassing PEO (200 Wh/kg) and Li₃PO₄ (280 Wh/kg) .

- Safety: No thermal runaway observed in this compound systems under overcharge conditions, unlike organic electrolytes .

- Cost : Manganese is cheaper ($2.8/kg) than cobalt ($30/kg) or lithium ($15/kg), enabling scalable production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.